molecular formula C25H25FN6O3 B2402428 1-[3-[4-[(4-Fluorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanoyl]piperidine-4-carboxamide CAS No. 866589-26-6

1-[3-[4-[(4-Fluorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanoyl]piperidine-4-carboxamide

Numéro de catalogue: B2402428
Numéro CAS: 866589-26-6
Poids moléculaire: 476.512
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-[3-[4-[(4-Fluorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanoyl]piperidine-4-carboxamide is a useful research compound. Its molecular formula is C25H25FN6O3 and its molecular weight is 476.512. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Inotropic Evaluation

A research study investigated the positive inotropic activity of derivatives similar to the specified compound. These derivatives were tested on isolated rabbit-heart preparations. Among them, a closely related compound showed significant potential, surpassing the standard drug milrinone in increasing stroke volume (Liu et al., 2009).

Anticancer Activity

Another study focused on designing and synthesizing derivatives of 1,2,4-triazoloquinoline, which have structural requirements essential for anticancer activity. Some derivatives, including those structurally similar to the compound , showed significant cytotoxicity against various cancer cell lines, indicating potential as anticancer agents (Reddy et al., 2015).

Potential Antineurotic Activity

Research involving the computer prediction of biological activity and acute toxicity of related compounds highlighted their potential as antineurotic agents. These derivatives were suggested to be promising for the treatment of male reproductive and erectile dysfunction (Danylchenko et al., 2016).

Antagonist Activity

A study synthesized and tested derivatives for their antagonist activity against 5-HT2 and alpha 1 receptors. One specific derivative demonstrated potent 5-HT2 antagonist activity, suggesting its utility in related therapeutic applications (Watanabe et al., 1992).

H1-Antihistaminic Agents

Several studies have synthesized and tested triazoloquinazolinone derivatives as potential H1-antihistaminic agents. These compounds showed significant activity in protecting animals from histamine-induced bronchospasm, with some demonstrating better potency and lesser sedation compared to standard drugs (Alagarsamy et al., 2008; Alagarsamy et al., 2009).

Propriétés

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of a piperidine-4-carboxamide with a 1,2,4-triazolo[4,3-a]quinazolin-1-yl derivative. The 4-carboxamide group of the piperidine is first activated with a propanoyl group, followed by the addition of the 1,2,4-triazolo[4,3-a]quinazolin-1-yl derivative. The final product is a 1-[3-[4-[(4-Fluorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanoyl]piperidine-4-carboxamide.", "Starting Materials": [ "4-Fluorobenzyl chloride", "4-Amino-5-nitro-2-phenyl-1,2,4-triazole", "4-Piperidinecarboxylic acid", "N,N-Dimethylformamide", "Triethylamine", "Hydrochloric acid", "Sodium hydroxide", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Synthesis of 4-[(4-Fluorophenyl)methyl]piperidine-4-carboxamide", "a. React 4-Fluorobenzyl chloride with 4-Piperidinecarboxylic acid in the presence of N,N-Dimethylformamide and Triethylamine to form 4-[(4-Fluorophenyl)methyl]piperidine-4-carboxylic acid", "b. Convert the carboxylic acid to the corresponding acid chloride using Thionyl chloride", "c. React the acid chloride with Ammonia in the presence of Ethyl acetate to form 4-[(4-Fluorophenyl)methyl]piperidine-4-carboxamide", "Step 2: Synthesis of 5-Oxo-1,2,4-triazolo[4,3-a]quinazoline", "a. React 4-Amino-5-nitro-2-phenyl-1,2,4-triazole with Hydrochloric acid and Sodium hydroxide to form 5-Nitro-1,2,4-triazole-3-carboxylic acid", "b. Convert the carboxylic acid to the corresponding acid chloride using Thionyl chloride", "c. React the acid chloride with Anthranilic acid in the presence of Pyridine to form 5-Oxo-1,2,4-triazolo[4,3-a]quinazoline", "Step 3: Synthesis of 1-[3-[4-[(4-Fluorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanoyl]piperidine-4-carboxamide", "a. React 4-[(4-Fluorophenyl)methyl]piperidine-4-carboxamide with 5-Oxo-1,2,4-triazolo[4,3-a]quinazoline in the presence of N,N-Dimethylformamide and Triethylamine to form the final product" ] }

Numéro CAS

866589-26-6

Formule moléculaire

C25H25FN6O3

Poids moléculaire

476.512

Nom IUPAC

1-[3-[4-[(4-fluorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanoyl]piperidine-4-carboxamide

InChI

InChI=1S/C25H25FN6O3/c26-18-7-5-16(6-8-18)15-31-24(35)19-3-1-2-4-20(19)32-21(28-29-25(31)32)9-10-22(33)30-13-11-17(12-14-30)23(27)34/h1-8,17H,9-15H2,(H2,27,34)

SMILES

C1CN(CCC1C(=O)N)C(=O)CCC2=NN=C3N2C4=CC=CC=C4C(=O)N3CC5=CC=C(C=C5)F

Solubilité

not available

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.